N'~2~,N'~5~-bis{2-hydroxy-5-nitrobenzylidene}-2,5-furandicarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~2~,N’~5~-BIS[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two hydroxy-nitrophenyl groups attached to a furan ring through hydrazide linkages. It is often studied for its potential biological activities and its role in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~,N’~5~-BIS[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation reaction between 2,5-furandicarbohydrazide and 2-hydroxy-5-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are often employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’~2~,N’~5~-BIS[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The hydrazide linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
N’~2~,N’~5~-BIS[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’~2~,N’~5~-BIS[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. For example, its nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis-(2-hydroxy-5-nitrobenzylidene)-1,2-phenylenediamine: Similar structure with phenylenediamine instead of furan.
N,N’-bis-(2-hydroxy-5-nitrobenzylidene)-ethylenediamine: Similar structure with ethylenediamine instead of furan.
Uniqueness
N’~2~,N’~5~-BIS[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE is unique due to its furan ring, which imparts different electronic and steric properties compared to similar compounds with benzene or ethylene linkages. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H14N6O9 |
---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
2-N,5-N-bis[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]furan-2,5-dicarboxamide |
InChI |
InChI=1S/C20H14N6O9/c27-15-3-1-13(25(31)32)7-11(15)9-21-23-19(29)17-5-6-18(35-17)20(30)24-22-10-12-8-14(26(33)34)2-4-16(12)28/h1-10,27-28H,(H,23,29)(H,24,30)/b21-9+,22-10+ |
InChI Key |
CZFZASWCWRPJSD-VGENTYGXSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=O)C2=CC=C(O2)C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=CC=C(O2)C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.